5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid
CAS No.: 531534-43-7
Cat. No.: VC18500552
Molecular Formula: C22H17IN2O4S
Molecular Weight: 532.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 531534-43-7 |
|---|---|
| Molecular Formula | C22H17IN2O4S |
| Molecular Weight | 532.4 g/mol |
| IUPAC Name | 5-iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid |
| Standard InChI | InChI=1S/C22H17IN2O4S/c23-16-9-10-19(18(12-16)21(27)28)24-22(30)25-20(26)15-6-4-5-14(11-15)13-29-17-7-2-1-3-8-17/h1-12H,13H2,(H,27,28)(H2,24,25,26,30) |
| Standard InChI Key | JGWNNCUBYFHXKN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)I)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure integrates three critical functional groups:
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Iodo-substituted benzoic acid backbone: The iodine atom at the 5-position enhances electrophilic reactivity, enabling cross-coupling reactions critical for pharmaceutical derivatization.
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Phenoxymethyl-benzoyl moiety: This aromatic system provides steric bulk and π-π stacking capabilities, influencing binding interactions in biological systems.
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Carbamothioylamino bridge: The thiourea linkage introduces hydrogen-bonding potential and metabolic stability compared to urea analogs.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 531534-43-7 |
| Molecular Formula | C₂₂H₁₇IN₂O₄S |
| Molecular Weight | 532.4 g/mol |
| IUPAC Name | 5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid |
| Key Functional Groups | Iodo, Phenoxymethyl, Thiourea |
Synthesis and Optimization Strategies
Reaction Pathway Overview
Synthesis involves sequential steps to assemble the thiourea bridge and aromatic subsystems. While exact conditions remain undisclosed, general approaches include:
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Step 1: Iodination of 2-aminobenzoic acid precursors using iodinating agents (e.g., N-iodosuccinimide).
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Step 2: Coupling the iodinated intermediate with 3-(phenoxymethyl)benzoyl chloride under basic conditions.
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Step 3: Thiocarbamoylation via reaction with ammonium thiocyanate or thiophosgene.
Critical Optimization Parameters
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Catalyst Selection: Palladium catalysts may facilitate Suzuki-Miyaura couplings for aromatic segment assembly .
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
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Yield Maximization: Purification via column chromatography or recrystallization achieves >90% purity in optimized batches.
Materials Science
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Polymer Modifiers: The phenoxymethyl group enhances thermal stability in polyesters (Tg increase by 15–20°C).
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Coordination Chemistry: Iodine and thiourea sites bind transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications.
Analytical Characterization
Spectroscopic Validation
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¹H NMR: Peaks at δ 8.2–7.3 ppm confirm aromatic protons; δ 4.5 ppm corresponds to the phenoxymethyl –CH₂– group.
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IR Spectroscopy: Bands at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) verify thiourea formation.
Future Directions and Challenges
Drug Development
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxymethyl and iodo substituents to optimize pharmacokinetics.
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In Vivo Toxicity Profiling: Address potential hepatotoxicity risks associated with iodine metabolism .
Industrial Scaling
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